molecular formula C7H7N5 B2649176 6-(1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 114834-09-2

6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B2649176
CAS No.: 114834-09-2
M. Wt: 161.168
InChI Key: WAQXCJDLNSZZSS-UHFFFAOYSA-N
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Description

6-(1H-Pyrazol-1-yl)pyrimidin-4-amine (CAS 114834-09-2) is a high-purity heterocyclic organic compound with the molecular formula C7H7N5 and a molecular weight of 161.16 g/mol. This pyrimidine derivative is a key intermediate in medicinal chemistry and pharmaceutical research, particularly in developing novel therapeutics for central nervous system disorders. The compound has been identified as a potent and selective adenosine A2A receptor (A2AR) antagonist . Adenosine A2A receptors are G-protein coupled receptors (GPCRs) highly expressed in the striatum of the brain. Antagonism of these receptors represents a promising non-dopaminergic strategy for the treatment of Parkinson's disease . Research compounds based on this scaffold have demonstrated exceptional receptor binding affinity and ligand efficiency, showing efficacy in preclinical models such as haloperidol-induced catalepsy . Beyond its neurological applications, the structural motif of combining pyrazole and pyrimidine rings is found in compounds with a wide spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory effects, making this compound a versatile building block for further chemical exploration and drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-pyrazol-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-4-7(10-5-9-6)12-3-1-2-11-12/h1-5H,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQXCJDLNSZZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=NC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 6 1h Pyrazol 1 Yl Pyrimidin 4 Amine and Its Analogs

Established Synthetic Routes to the Core Pyrazolyl Pyrimidine (B1678525) Scaffold

The assembly of the central pyrazolyl pyrimidine structure can be approached in several ways, including building the pyrimidine ring onto a pre-existing pyrazole-containing precursor, or by coupling the two heterocyclic rings after their individual synthesis. Multicomponent reactions also offer an efficient pathway to this class of compounds.

Cyclization Reactions for Pyrimidine Ring Formation

A common and versatile method for the synthesis of the pyrimidine ring is the Pinner synthesis, which involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.net In the context of 6-(1H-pyrazol-1-yl)pyrimidin-4-amine, this would typically involve the reaction of a pyrazolyl-substituted amidine with a suitable three-carbon component like a β-keto ester or a malonic ester derivative. slideshare.net

Another widely used cyclization strategy employs guanidine (B92328) or its derivatives, which can be condensed with various precursors to form the 4-aminopyrimidine (B60600) moiety. For instance, the reaction of guanidine with β-dicarbonyl compounds, enaminones, or α,β-unsaturated carbonyl compounds can lead to the formation of the pyrimidine ring. nih.govnih.gov The synthesis of pyrrole-aminopyrimidine ensembles through the cyclocondensation of acylethynylpyrroles with guanidine nitrate (B79036) has been reported, showcasing a similar strategy that could be adapted for pyrazole-containing substrates. nih.gov

The general mechanism for the formation of a 4-aminopyrimidine ring from guanidine and a β-dicarbonyl compound involves an initial condensation to form an intermediate, followed by intramolecular cyclization and dehydration to yield the final aromatic product.

Table 1: Examples of Cyclization Reactions for Pyrimidine Ring Formation
Reactant 1 (N-C-N source)Reactant 2 (C-C-C source)Reaction TypeKey FeaturesReference
Amidine1,3-Dicarbonyl compoundPinner SynthesisAcid or base catalyzed; versatile for substituted pyrimidines. slideshare.net
Guanidineβ-Keto esterCyclocondensationDirect route to 4-aminopyrimidines. nih.gov
Guanidine NitrateAcylethynylpyrroleCyclocondensationSynthesis of heterocyclic ensembles; applicable to alkynone precursors. nih.gov

Coupling Reactions for Pyrazole (B372694) Ring Introduction (e.g., Suzuki coupling, Buchwald-Hartwig amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-N and C-C bonds, and they are extensively used in the synthesis of bi-heterocyclic compounds. The introduction of the pyrazole ring onto a pre-formed pyrimidine scaffold can be efficiently achieved using these methods.

The Buchwald-Hartwig amination allows for the N-arylation of pyrazoles with halopyrimidines. This reaction typically involves a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to facilitate the coupling of the pyrazole nitrogen to the carbon of the chloropyrimidine. For the synthesis of this compound, this would entail the reaction of pyrazole with a 6-halopyrimidin-4-amine.

The Suzuki-Miyaura coupling offers an alternative approach, where a pyrazole boronic acid or ester is coupled with a halopyrimidine. mdpi.com This C-C bond-forming reaction is highly versatile and tolerates a wide range of functional groups. While less direct for forming the N-C bond in the target compound, it is a key strategy for synthesizing analogs with a C-C linkage between the two rings. There are reports of Suzuki-Miyaura reactions of 4H-indazol-4-ones and pyrazoles with aryl boronic acids, demonstrating the feasibility of this approach. researchgate.net The coupling of solid-supported chloropyrimidines with arylboronic acids has also been described as an efficient method for creating libraries of substituted pyrimidines. nih.gov

Table 2: Coupling Reactions for Pyrazolyl Pyrimidine Synthesis
Reaction TypePyrazole PrecursorPyrimidine PrecursorCatalyst/Ligand SystemKey FeaturesReference
Buchwald-Hartwig AminationPyrazole6-Halopyrimidin-4-aminePalladium catalyst (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., XPhos)Forms a direct N-C bond between the pyrazole and pyrimidine rings. lifechemicals.com
Suzuki-Miyaura CouplingPyrazole boronic acid/esterHalopyrimidinePalladium catalyst (e.g., Pd(PPh₃)₄)Forms a C-C bond; useful for analogs with a direct carbon linkage. mdpi.comresearchgate.net

Multicomponent Reaction Strategies in Pyrazolyl Pyrimidine Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, which incorporates most or all of the atoms of the starting materials. mdpi.com Several MCRs have been developed for the synthesis of pyrimidine and pyrazole derivatives. For instance, a one-pot, multicomponent reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines has been used to synthesize 4-substituted aminopyrido[2,3-d]pyrimidines. mdpi.comsciforum.netresearchgate.net While not directly yielding the target compound, this illustrates the potential of MCRs in constructing the 4-aminopyrimidine core.

A one-pot synthesis of pyrazolo[3,4-d]pyrimidin-4-ones has been developed from 5-amino-N-substituted-1H-pyrazole-4-carbonitrile and aliphatic acids, showcasing an efficient route to fused pyrazolyl pyrimidine systems. nih.gov Microwave-assisted one-pot methods have also been established for the synthesis of substituted pyrazolo[1,5-a]pyrimidinones. nih.govuniversityofgalway.ie Designing a specific MCR for this compound would likely involve the careful selection of precursors that contain the pyrazole and aminopyrimidine fragments or their synthetic equivalents.

Derivatization Strategies and Functional Group Transformations

Once the core this compound scaffold is synthesized, further diversification can be achieved by modifying the pyrimidine and pyrazole rings.

Modifications at the Pyrimidine Ring Positions

The pyrimidine ring is generally electron-deficient, which makes it susceptible to nucleophilic substitution, particularly at the 2, 4, and 6 positions, especially if a leaving group is present. bhu.ac.in Electrophilic substitution is more challenging but can occur at the 5-position if the ring is activated by electron-donating groups. wikipedia.orgresearchgate.net

In the case of this compound, the amino group at the 4-position is an activating group. Further functionalization can be achieved through various reactions. For example, the synthesis of 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine analogs has been reported, where modifications at the 6-position were achieved through nucleophilic aromatic substitution (SNA) of a chloro precursor. nih.gov The amino group itself can be acylated, alkylated, or used as a handle for further coupling reactions.

Table 3: Potential Modifications at the Pyrimidine Ring
PositionReaction TypeExample TransformationReagentsReference
C2, C6Nucleophilic Aromatic Substitution (SNAr)Displacement of a halide with an amine or thiolAmine/Thiol, Base bhu.ac.innih.govnih.gov
C5Electrophilic Aromatic SubstitutionHalogenation or NitrationNBS/NIS, HNO₃/H₂SO₄ wikipedia.orgresearchgate.net
N4-aminoAcylation/AlkylationFormation of an amide or secondary amineAcyl chloride/Alkyl halide, Base nih.gov

Substitutions on the Pyrazole Moiety

The pyrazole ring can be functionalized before its introduction to the pyrimidine ring or, in some cases, after the formation of the pyrazolyl pyrimidine scaffold. The synthesis of a wide variety of substituted pyrazoles is well-established, providing a diverse pool of building blocks for creating analogs of the target compound. lifechemicals.comnih.govnih.govrroij.com

Functionalization of the pyrazole ring can be achieved through electrophilic substitution reactions, such as halogenation, nitration, and acylation, which typically occur at the 4-position. N-alkylation or N-arylation of the pyrazole ring is also a common modification. beilstein-journals.orgnih.gov By employing pre-functionalized pyrazoles in the synthetic routes described in section 2.1, a wide range of analogs with substituents on the pyrazole moiety can be accessed. For example, a 4-bromo-1H-pyrazole can be used in a Buchwald-Hartwig amination with 6-chloropyrimidin-4-amine, and the bromine can then be used for subsequent cross-coupling reactions to introduce further diversity.

Table 4: Strategies for Introducing Substituents on the Pyrazole Moiety
StrategyDescriptionExample ReactionReference
Use of Pre-functionalized PyrazolesSynthesizing the pyrazolyl pyrimidine from a pyrazole that already contains the desired substituent.Condensation of a 4-substituted pyrazole with a pyrimidine precursor. nih.govrroij.comnih.gov
Post-synthetic ModificationFunctionalizing the pyrazole ring after its attachment to the pyrimidine.Electrophilic bromination at the 4-position of the pyrazole ring. nih.gov
N-SubstitutionAlkylation or arylation of the pyrazole nitrogen not attached to the pyrimidine.Reaction with an alkyl halide in the presence of a base. beilstein-journals.org

Introduction of Exocyclic Amine Substituents and Their Chemical Reactivity

The introduction of exocyclic amine substituents onto the pyrimidine ring is a crucial step in the synthesis of this compound and its analogs. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions, where a halogen atom on the pyrimidine ring, usually at the C4 or C6 position, is displaced by an amine.

The pyrimidine ring is inherently π-deficient, which facilitates nucleophilic attack, particularly at the 2-, 4-, and 6-positions. bhu.ac.inwikipedia.org The presence of two nitrogen atoms in the ring delocalizes the negative charge of the Meisenheimer intermediate, stabilizing it and thus promoting the substitution reaction. bhu.ac.in Chlorinated pyrimidines are common precursors for these reactions and can often be synthesized from the corresponding pyrimidones using reagents like phosphorus oxychloride. bhu.ac.innih.gov

The reactivity of halogens on the pyrimidine ring in aminolysis reactions generally follows the order of bromo > iodo > chloro, although the differences in reaction rates are often small. rsc.org For instance, the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine (B109427) demonstrates a regioselective substitution at the C4 position, yielding the 4-methylamino derivative. mdpi.com This selectivity highlights that the chlorine on the pyrimidine ring is more susceptible to nucleophilic attack than the chlorine on the methyl group. mdpi.com

The general synthetic pathway often involves a di-halogenated pyrimidine as a starting material. For example, the synthesis of 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine analogs begins with 4,6-dichloro-2-(methylthio)pyrimidine. nih.gov The synthesis proceeds in a stepwise manner where one chlorine atom is substituted by an amine, followed by the substitution of the second chlorine by another nucleophile, such as a pyrazole.

Table 1: Examples of Exocyclic Amine Introduction

Starting Material Reagent Product Reference
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Methylamine 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine mdpi.com
4,6-Dichloro-2-(methylthio)pyrimidine Pyridin-2-amine 6-Chloro-2-(methylthio)-N-(pyridin-2-yl)pyrimidin-4-amine nih.gov

The exocyclic amine itself can undergo further reactions, although the primary focus in the synthesis of this class of compounds is its introduction as a key structural moiety. The basicity of the pyrimidine core is significantly lower than that of pyridine, an effect that is accentuated by the second nitrogen atom, making electrophilic substitution on the ring difficult without activating groups. bhu.ac.in

Advanced Synthetic Techniques and Optimization

To improve efficiency, yield, and environmental footprint, advanced synthetic techniques have been applied to the synthesis of pyrazolylpyrimidine derivatives. These methods offer significant advantages over conventional heating.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyrazole and pyrimidine derivatives. nih.goveurekaselect.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govdergipark.org.tracs.org

In the context of pyrazolylpyrimidine synthesis, microwave irradiation has been successfully employed for various reaction steps. nih.govbohrium.com For example, the synthesis of pyrazolo[1,5-a]pyrimidines via the cyclocondensation of 5-aminopyrazoles with β-enaminones has been efficiently carried out using microwave assistance, often under solvent-free conditions. mdpi.com This approach is particularly suitable for high-throughput screening in drug discovery due to the significant reduction in synthesis time. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Synthesis of Pyrazolopyridines 8-10 hours 15-25 minutes Higher yields bohrium.com
Synthesis of Oxadiazole Hybrids 7-9 hours 9-10 minutes 79-92% acs.org

The rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively than conventional oil baths, leading to the formation of products that might be difficult to obtain otherwise. nih.govdergipark.org.tr

Solvent-free, or solid-state, reaction conditions represent a key principle of green chemistry, aiming to reduce or eliminate the use of volatile organic solvents. researchgate.netresearchgate.net These reactions, often facilitated by grinding the reactants together or by microwave irradiation, can lead to improved yields, easier work-up procedures, and a significantly lower environmental impact. nih.govrsc.org

The synthesis of pyrazolo[1,5-a]pyrimidines from 5-amino-1H-pyrazoles and β-triketones has been successfully demonstrated under solvent-free conditions. researchgate.net Similarly, microwave-assisted, solvent-free approaches have been developed for the ring-opening reactions of epoxides with pyrazoles, generating adducts in competitive yields without the need for organic solvents. nih.gov The combination of microwave irradiation and solvent-free conditions often proves to be a particularly powerful and environmentally benign synthetic strategy. nih.govresearchgate.net

Regioselectivity is a critical consideration in the synthesis of substituted pyrazolylpyrimidines, particularly when the precursors have multiple reactive sites. As seen in the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine, the nucleophile preferentially attacks the C4 position of the pyrimidine ring over the chloromethyl group. mdpi.com This regioselectivity is governed by the electronic properties of the heterocyclic core, where the C4 position is highly activated towards nucleophilic substitution. bhu.ac.inmdpi.com

Investigations into the synthesis of fused pyrimidine systems, such as pyrazolo[4,3-e] mdpi.comnih.govresearchgate.nettriazolo[4,3-c]pyrimidines, have revealed that these structures can undergo isomerization under thermal or acidic conditions to form the thermodynamically more stable pyrazolo[4,3-e] mdpi.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidine isomers. mdpi.com This highlights the importance of reaction conditions in controlling the final isomeric product. While stereoselectivity is less commonly a factor in the synthesis of the core aromatic scaffold of this compound, it becomes important when chiral substituents are introduced on the pyrimidine ring or on the exocyclic amine.

Mechanistic Aspects of Key Synthetic Steps and Reaction Control

The primary mechanism for introducing the exocyclic amine at the C4 position is the nucleophilic aromatic substitution (SNAr) mechanism. bhu.ac.in This process involves two main steps:

Nucleophilic Attack: The amine nucleophile attacks the electron-deficient C4 carbon of the pyrimidine ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. bhu.ac.in The charge in this intermediate is stabilized by delocalization onto the electronegative nitrogen atoms of the pyrimidine ring.

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group, typically a halide ion. bhu.ac.in

Controlling the reaction to achieve selective substitution is paramount, especially with di- or tri-substituted pyrimidine precursors. The relative reactivity of different positions (C2, C4, C6) can be influenced by the electronic effects of existing substituents. For instance, in the synthesis of pyrimidinyl pyrazole derivatives, the sequence of nucleophilic displacements on a dichloropyrimidine scaffold is carefully controlled to build the desired molecular architecture. nih.gov

The Dimroth rearrangement is another mechanistic pathway relevant to the chemistry of substituted pyrimidines, involving ring fission and re-closure, particularly for 1,2-dihydro-2-imino-1-methylpyrimidine derivatives in the presence of amines. rsc.org Furthermore, in the synthesis of fused systems, isomerization reactions can occur, indicating that the initially formed kinetic product can rearrange to a more thermodynamically stable isomer under specific conditions of heat or acid/base catalysis. mdpi.com Understanding these mechanistic pathways allows chemists to fine-tune reaction conditions to favor the desired product and minimize side reactions.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 6-(1H-pyrazol-1-yl)pyrimidin-4-amine, the expected monoisotopic mass can be calculated and compared against the experimentally determined value.

Typically, using electrospray ionization (ESI), the compound is expected to be observed as a protonated molecule, [M+H]⁺. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, often showing characteristic losses of fragments such as HCN or N₂ from the pyrazole (B372694) or pyrimidine (B1678525) rings. researchgate.net

Table 1: Expected HRMS Data for this compound

Ion Calculated m/z Observed m/z (Typical)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H-NMR and ¹³C-NMR are crucial for the structural confirmation of this compound.

In the ¹H-NMR spectrum, distinct signals are expected for the protons on the pyrimidine and pyrazole rings, as well as the amine protons. The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and connectivity of the protons. For instance, the pyrimidine protons are expected to appear as doublets, while the pyrazole protons will show characteristic coupling patterns. The amine protons typically appear as a broad singlet.

The ¹³C-NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are indicative of their electronic environment.

Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (ppm) for this compound (in DMSO-d₆)

Atom Position (Pyrimidine Ring) Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm)
2-H ~8.2 ~156.0
5-H ~6.5 ~98.0
4-NH₂ ~7.0 (br s) -
C-4 - ~163.0
C-6 - ~158.0
Atom Position (Pyrazole Ring) Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm)
3'-H ~7.8 (d) ~141.0
4'-H ~6.6 (t) ~108.0

Note: Predicted values are based on data from structurally similar pyrazolyl-pyrimidine derivatives. Actual experimental values may vary. nih.gov

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic rings, and C=N and C=C stretching vibrations within the heterocyclic rings. mdpi.comresearchgate.net

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The absorption bands observed are typically due to π → π* and n → π* transitions within the aromatic pyrazole and pyrimidine ring systems. The position of the maximum absorption (λ_max) is characteristic of the chromophore system. Pyrimidine derivatives often exhibit strong absorption bands in the 200-380 nm range. nih.govnih.govresearchgate.net

Table 3: Expected Spectroscopic Data (IR and UV-Vis)

Technique Region/Wavelength Expected Absorption/Transition
IR 3400-3200 cm⁻¹ N-H stretching (amine)
IR 3100-3000 cm⁻¹ Aromatic C-H stretching
IR 1650-1550 cm⁻¹ C=N and C=C stretching

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

While no specific crystal structure for this compound is publicly available, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking. For a structurally related compound, N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine, X-ray diffraction revealed a nearly planar molecule with intermolecular N—H⋯N hydrogen bonds forming chains. nih.gov A similar arrangement would be anticipated for this compound, with the amine group participating in hydrogen bonding.

Table 4: Representative Crystallographic Data for a Structurally Similar Compound (N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine) nih.gov

Parameter Value
Crystal system Orthorhombic
Space group Pca2₁
Unit cell dimensions a = 11.3533(7) Å, b = 9.4214(5) Å, c = 21.6603(14) Å

Elemental Analysis in Compound Purity and Composition Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical formula and assess the purity of the synthesized compound. The experimentally determined percentages should be in close agreement (typically within ±0.4%) with the calculated theoretical values for the proposed molecular formula, C₇H₇N₅. acs.orgnih.gov

Table 5: Elemental Analysis Data for this compound (C₇H₇N₅)

Element Calculated (%) Found (Typical)
Carbon 52.17 52.15 ± 0.4
Hydrogen 4.38 4.40 ± 0.4

Computational and Theoretical Investigations of 6 1h Pyrazol 1 Yl Pyrimidin 4 Amine Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the fundamental electronic structure and properties of molecules. For pyrazolopyrimidine derivatives, these methods are crucial for understanding their stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to pyrazole (B372694) and pyrimidine (B1678525) derivatives to determine their most stable three-dimensional structures. researchgate.netjcsp.org.pktandfonline.com By optimizing the molecular geometry, researchers can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov These theoretical parameters are often in excellent agreement with experimental data obtained from X-ray crystallography. uomphysics.net

DFT calculations, frequently using the B3LYP functional combined with basis sets like 6-31G** or 6-311+G**, also allow for the prediction of vibrational spectra (e.g., Infrared and Raman). researchgate.netnih.govjchemrev.com Theoretical vibrational assignments help in the interpretation of experimental spectra, ensuring the correct identification of functional groups and vibrational modes within the molecule. nih.gov

Table 1: Representative Theoretical Geometrical Parameters for a Pyrazolopyrimidine Core Structure Note: The following data is illustrative of typical results from DFT calculations on related pyrazolo[3,4-d]pyrimidine systems and not specific to 6-(1H-pyrazol-1-yl)pyrimidin-4-amine.

ParameterBond/AngleCalculated Value (B3LYP/6-31G**)
Bond LengthN1-C61.37 Å
C6-N111.38 Å
C4-N31.35 Å
C4-N91.39 Å
Bond AngleC5-C4-N9125.1°
N1-C6-N11115.5°
C4-N3-C2117.8°
Dihedral AngleC5-C4-N9-C8179.8°

HOMO-LUMO Analysis for Electronic Properties and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. uomphysics.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. researchgate.netjcsp.org.pk

A smaller HOMO-LUMO energy gap indicates that a molecule can be more easily excited, suggesting higher chemical reactivity and greater charge transfer capabilities within the molecule. nih.gov For pyrazolopyrimidine derivatives, HOMO-LUMO analysis helps predict their stability and the nature of their electronic transitions. jcsp.org.pknih.gov This information is valuable in fields like materials science and medicinal chemistry for predicting how these molecules will interact with other species.

Table 2: Frontier Molecular Orbital Energies for a Pyrazolopyrimidine Derivative Note: This table presents example data to illustrate the output of a typical HOMO-LUMO analysis.

Molecular OrbitalEnergy (eV)
HOMO-5.56 eV
LUMO-1.24 eV
Energy Gap (ΔE) 4.32 eV

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. researchgate.net It is used to identify the regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov In an MEP map, regions of negative electrostatic potential, typically colored red or yellow, are susceptible to electrophilic attack, while regions of positive potential, colored blue, are prone to nucleophilic attack. researchgate.net

For this compound derivatives, MEP analysis can pinpoint the nitrogen atoms of the pyrimidine and pyrazole rings and the amine group as potential sites for hydrogen bonding and other intermolecular interactions, which is crucial for predicting binding behavior with biological targets. researchgate.netresearchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, such as a protein or enzyme. These methods are extensively used in drug discovery to screen potential drug candidates and understand their mechanisms of action.

Molecular docking simulations are performed to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. remedypublications.com For derivatives of this compound, which are often investigated as kinase inhibitors, docking studies can reveal how the molecule fits into the ATP-binding site of the target kinase. nih.gov

These simulations identify key intermolecular interactions, such as:

Hydrogen Bonding Networks: The nitrogen atoms in the pyrazole and pyrimidine rings, as well as the exocyclic amine group, frequently act as hydrogen bond donors or acceptors, forming critical connections with amino acid residues in the protein's active site. remedypublications.comnih.gov

Pi-Pi Stacking: The aromatic pyrazolopyrimidine core can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

By analyzing these binding modes, researchers can explain the structure-activity relationships (SAR) observed in a series of compounds and rationally design new derivatives with improved potency and selectivity. nih.govnih.gov

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable, low-energy spatial arrangements of a molecule. researchgate.net For flexible molecules, multiple conformations may exist, but typically only one or a few will be active.

Computational methods are used to perform energy minimization, a process that systematically alters the molecule's geometry to find the most stable conformation (the one with the lowest potential energy). researchgate.net Understanding the preferred conformation of this compound derivatives is essential for accurate molecular docking studies, as the ligand's shape must be complementary to the topology of the protein's binding site for effective interaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been instrumental in understanding the structural requirements for the biological activity of pyrimidine and pyrazole-based compounds. By correlating molecular structures with observed biological activities, QSAR studies help in designing more potent analogs.

Development of Predictive Models for Modulated Biological Activity

Predictive QSAR models have been developed for various series of pyrazole derivatives, including those with aminopyrimidine scaffolds, to understand their inhibitory activities against targets like Polo-like kinase 1 (PLK1). nih.gov These models are typically built using techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

The process involves aligning a dataset of molecules with known activities to a common core structure. For aminopyrimidinyl pyrazole analogs, the docked pose of the most active compound often serves as the template for alignment. nih.gov From this alignment, various statistical models are generated. The robustness and predictive power of these models are evaluated using several validation techniques, including bootstrapping, leave-one-out cross-validation (q²), and external test set validation (r²pred). nih.gov A statistically sound model is one that demonstrates high internal consistency and accurately predicts the activity of compounds not included in the training set.

Table 1: Statistical Validation of a Hybrid 3D-QSAR Model for Aminopyrimidinyl Pyrazole Analogs nih.gov

Modelq² (Cross-validated correlation coefficient)r² (Non-cross-validated correlation coefficient)r²pred (Predictive correlation coefficient)Descriptor Contributions
CoMFAData not available in sourceData not available in sourceData not available in sourceSteric and Electrostatic Fields
CoMSIAData not available in sourceData not available in sourceData not available in sourceSteric, Electrostatic, Hydrophobic, H-bond Donor, and H-bond Acceptor Fields

This table is illustrative. The referenced source confirms the use of these models and validation techniques, but specific statistical values for a model focused solely on this compound were not provided.

Identification of Key Structural Descriptors Influencing Activity

Through the analysis of 3D-QSAR models, particularly the contour maps generated by CoMFA and CoMSIA, key structural features that govern the biological activity of derivatives can be identified. These descriptors provide a roadmap for structural optimization.

For pyrazole-based inhibitors, contour maps reveal regions where modifications to the molecule can enhance or diminish its activity. nih.gov

Steric Descriptors : Steric contour maps indicate areas where bulky substituents are favored or disfavored. For instance, a green contour in a CoMFA map suggests that adding a bulky group in that region can increase biological activity, while a yellow contour indicates that steric hindrance in that area is detrimental.

Electrostatic Descriptors : These maps highlight the importance of charge distribution. Blue contours typically signify regions where electropositive groups enhance activity, whereas red contours indicate that electronegative groups are preferred.

Hydrophobic Descriptors : In CoMSIA models, yellow contours may show regions where hydrophobic groups are favorable for activity, while white or grey contours suggest hydrophilic groups are preferred.

Hydrogen Bond Donor/Acceptor Descriptors : Cyan and purple contours often indicate favorable positions for hydrogen bond donors and acceptors, respectively. These are crucial for identifying key interactions with biological targets.

By interpreting these maps, medicinal chemists can strategically modify the lead compound, this compound, to improve its potency and selectivity. nih.gov

Table 2: Key Structural Descriptors and Their Influence on Activity nih.gov

Structural DescriptorFavorable ModificationUnfavorable ModificationRationale
Steric BulkAddition of larger groups in specific regions.Addition of bulky groups in sterically hindered regions.Optimizes van der Waals interactions with the target's binding pocket.
ElectropositivityIntroduction of electron-donating groups or positively charged moieties.Placement in regions requiring negative charge.Enhances electrostatic interactions with negatively charged residues in the active site.
ElectronegativityIntroduction of electron-withdrawing groups (e.g., halogens).Placement in regions requiring positive charge.Improves interactions with positively charged or polar residues.
HydrophobicityAddition of nonpolar side chains.Introduction of polar groups in a hydrophobic pocket.Strengthens binding affinity through hydrophobic interactions.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and understanding molecular properties. For complex heterocyclic systems like pyrazole derivatives, DFT calculations can provide insights into molecular structure, stability, and reactivity. mdpi.com

Studies on related compounds, such as 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, have utilized DFT methods to confirm spectroscopic assignments and investigate structural energetics. mdpi.com For example, frequency calculations can confirm the presence of specific functional groups, such as N-H stretches in an aniline (B41778) moiety, by correlating calculated vibrational frequencies with experimental data from IR spectroscopy. mdpi.com

Furthermore, computational methods can be used to model reaction pathways, calculate activation energies, and determine the stability of intermediates and transition states. This information is critical for optimizing synthetic routes and understanding the chemical behavior of this compound and its derivatives. By modeling the energetics of different conformations, researchers can understand the structural preferences of the molecule, such as the dihedral angles between the pyrazole and pyrimidine rings, which can influence its binding to a biological target. mdpi.com

Structure Activity Relationship Sar and Pharmacological Profiling in Vitro and Mechanistic Focus

Design Principles for Modulating Biological Activity

The biological activity of derivatives based on the 6-(1H-pyrazol-1-yl)pyrimidin-4-amine scaffold is highly dependent on the nature and position of various substituents.

The core scaffold of pyrazolo[1,5-a]pyrimidines is a recognized platform for developing inhibitors of mycobacterial ATP synthase. Research into a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines has demonstrated that the substituent patterns on the phenyl rings significantly influence their antimycobacterial activity. Specifically, the inclusion of a 3-(4-fluoro)phenyl group, along with various 5-alkyl, 5-aryl, and 5-heteroaryl substituents, has been shown to be effective. nih.gov Additionally, a range of substituted 7-(2-pyridylmethylamine) derivatives also exhibit activity. nih.gov

In the context of kinase inhibition, modifications to the pyrazole (B372694) and pyrimidine (B1678525) rings are crucial. For instance, in a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, the substitution of a phenylsulfonamide moiety with an unsubstituted pyrazol-4-yl ring resulted in more potent inhibition of CDK2 and CDK5. nih.gov However, this modification led to a significant decrease in antiproliferative activity against A2780 ovarian cancer cells. nih.gov Further investigation into the topology of the pyrazole ring at the pyrimidinyl-C2-NH position revealed that a 1H-pyrazol-5-yl substituent greatly diminished CDK inhibitory activities, particularly for CDK2. nih.gov

The development of pyrazole-based inhibitors for the Polo-like kinase-1 (Plk1) polo-box domain (PBD) has highlighted the importance of N-alkyl phenyl derivatives on the pyrazole ring. nih.gov Structure-activity relationship studies have indicated that while small alkyl chains at the NH position of the pyrazole show considerable activity, extending the alkyl chain with four intervening atoms can enhance Plk1 PBD affinity. nih.gov

Bioisosteric replacement is a key strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. In the realm of pyrazole-containing compounds, this approach has been successfully applied. For example, thiazoles, triazoles, and imidazoles have been designed as bioisosteres for the 1,5-diarylpyrazole motif found in the CB1 receptor antagonist rimonabant (B1662492). nih.govebi.ac.uk These replacements have resulted in compounds with significant CB1 antagonistic activities and considerable selectivity over CB2 receptors. nih.govebi.ac.uk

In the development of CDK2 inhibitors, the bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives in a lead compound led to a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines with potent CDK2 inhibitory activity. nih.gov This demonstrates that the pyrazole ring is a privileged scaffold that can be effectively used to modulate kinase inhibition. nih.gov The concept of topological inversion of a heterocycle to an isostere has also been employed to design potent human poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. nih.gov

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For pyrazole derivatives, conformational flexibility can influence potency and selectivity. Molecular modeling studies of bioisosteric replacements for rimonabant have shown a close three-dimensional structural overlap between a key imidazole-containing compound and the original pyrazole-based drug, which correlates with their biological activity. nih.govebi.ac.uk

In the design of inhibitors for the fibroblast growth factor receptor (FGFR) family, the conformation of an anthranilamide was designed to mimic a known phthalazine (B143731) inhibitor. nih.gov The stereochemical constraints of ring structures, such as the puckered conformation of an azetidine (B1206935) ring, can enhance binding to planar enzymatic active sites. vulcanchem.com Quantum mechanical modeling can help predict favorable conformations, such as a trans configuration for a carboxamide group, to optimize hydrogen-bonding interactions with target proteins. vulcanchem.com

In Vitro Enzyme and Protein Target Inhibition Studies

The this compound scaffold has been extensively studied for its inhibitory activity against various protein kinases.

Derivatives of the pyrazolopyrimidine scaffold have demonstrated significant and often selective inhibition of various cyclin-dependent kinases. A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines exhibited potent CDK2 inhibitory activity. nih.gov One compound from this series, 15 , was identified as the most potent CDK2 inhibitor with a Ki of 0.005 µM and showed a degree of selectivity over other tested CDKs. nih.gov Another compound, 14 , which resulted from the substitution of a phenylsulfonamide moiety with an unsubstituted pyrazol-4-yl ring, displayed potent inhibition of both CDK2 and CDK5 with Ki values of 0.007 and 0.003 µM, respectively. nih.gov This compound also showed improved selectivity for CDK2 over CDK1 and CDK9. nih.gov

The N-(1H-pyrazol-3-yl)pyrimidine-4-amine moiety has been used as a starting point to develop inhibitors targeting CDK16. nih.gov While the initial lead structure was highly potent across all tested CDKs, it lacked selectivity. nih.gov Optimization efforts led to compounds with high cellular potency for CDK16. nih.gov

A series of 4-(pyrazol-4-yl)-pyrimidines has been identified and optimized as selective CDK4/6 inhibitors. acs.orgscilit.com X-ray crystallography of representative compounds bound to CDK6 has helped to establish key determinants for both potency and selectivity. acs.orgscilit.com Several of these compounds demonstrated significant selectivity for CDK4/6 over CDK1 and CDK2 in both enzymatic and cellular assays. acs.orgscilit.com

Table 1: In Vitro CDK Inhibition Data for Pyrazolyl-pyrimidine Derivatives

Compound Target CDK Inhibition (Ki, µM) Selectivity Notes
14 CDK2 0.007 More selective for CDK2 over CDK1 and CDK9.
CDK5 0.003
15 CDK2 0.005 Selective over other tested CDKs.
23 CDK2 0.090 18-fold reduced inhibition compared to compound 15.

Polo-like kinase 1 (PLK1) is a crucial regulator of mitosis and a significant target for anticancer drug discovery. nih.gov The inhibition of PLK1 can be achieved by targeting either the N-terminal kinase domain (KD) or the C-terminal polo-box domain (PBD). nih.gov Targeting the PBD is an attractive strategy as it may avoid the side effects associated with KD inhibitors. nih.gov

A pyrazole-based Plk1 PBD inhibitor, KBJK557, has been developed and has shown remarkable in vitro anticancer effects. nih.gov Structure-activity relationship studies on aminopyrimidinyl pyrazole analogs have been used to design and synthesize novel PLK1 inhibitors. nih.gov These studies, which employ hybrid 3D-QSAR and molecular docking, aim to develop more potent and selective PLK1 inhibitors. nih.gov

KCa2 Channel Modulation and Subtype Selectivity

While direct data on this compound is limited, extensive research on structurally related analogues provides significant insight into KCa2 channel modulation. A series of derivatives based on N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) have been synthesized and evaluated for their ability to potentiate KCa2 channel activity. acs.orgescholarship.org

Modifications, particularly the replacement of the cyclohexane (B81311) moiety with mono- and dihalophenyl rings, have yielded compounds with enhanced potency and selectivity. For instance, halogen substitution at the 3 and 4 positions of the benzene (B151609) ring conferred a ~7-fold higher potency for KCa2.2a channels compared to the parent compound, CyPPA. acs.org Similarly, placing halogens at the 2 and 5 positions resulted in a ~10-fold increase in potency. acs.orgescholarship.org Notably, these potent analogues retained selectivity for the KCa2.2a subtype over the KCa2.3 subtype. acs.org These findings underscore the critical role of the substituent attached to the pyrimidin-4-amine nitrogen in determining both the potency and subtype selectivity of KCa2 channel modulators. acs.orgescholarship.org

Compound AnalogueTargetActivitySelectivity
Analogue with 3,4-dihalophenyl substitutionKCa2.2a Channels~7-fold higher potency than CyPPA acs.orgSelective for KCa2.2a over KCa2.3 acs.org
Analogue with 2,5-dihalophenyl substitutionKCa2.2a Channels~10-fold higher potency than CyPPA acs.orgSelective for KCa2.2a over KCa2.3 acs.org

SRC Kinase Inhibition and Selectivity over Related Kinases (e.g., ABL kinase)

The pyrazolo[3,4-d]pyrimidine scaffold, an isomer of the title compound's core structure, is a well-established framework for developing potent inhibitors of SRC family kinases (SFKs). acs.orgunife.it These inhibitors often exhibit exceptional selectivity over the closely related ABL kinase. acs.org This selectivity is a significant advantage, as dual SRC/ABL inhibition can lead to off-target effects. nih.gov

Structure-activity relationship studies have shown that substituents on the pyrazole and pyrimidine rings are crucial for potency and selectivity. acs.org For example, certain pyrazolopyrimidine derivatives have demonstrated potent, low-nanomolar inhibition of SRC kinase activity. acs.org In cellular assays, these compounds effectively inhibit the autophosphorylation of SRC at the Y416 residue and also suppress the phosphorylation of downstream substrates like Focal Adhesion Kinase (FAK). acs.orgmdpi.com The ability of this scaffold to bind to the inactive "DFG-out" conformation of the kinase domain is a key factor contributing to its high affinity and selectivity. nih.gov

Compound ClassTarget KinaseInhibition Potency (IC₅₀)Selectivity Profile
Pyrazolopyrimidine DerivativesSRCLow nanomolar range acs.orgnih.govHigh selectivity over ABL kinase acs.org
Pyrazolopyrimidine DerivativesABLSignificantly higher IC₅₀ compared to SRC nih.govDemonstrates SRC over ABL selectivity acs.org

Other Enzyme Target Engagements (e.g., FabH, EGFR, PDE4, BCL6, DRAK1, Pim-1)

The versatility of the pyrazole-pyrimidine scaffold extends to a range of other enzyme targets implicated in various diseases.

Epidermal Growth Factor Receptor (EGFR): Pyrazolo[3,4-d]pyrimidine derivatives have been investigated as EGFR tyrosine kinase inhibitors, which is a key target in cancer therapy. unife.it

Phosphodiesterase 4 (PDE4): Pyrazolo[1,5-a]pyridine derivatives, which are structurally related, have been developed as highly potent and selective PDE4 inhibitors with anti-inflammatory properties. nih.gov

Other Kinases: The pyrazole scaffold is recognized as a "privileged structure" in kinase inhibitor design, with derivatives showing activity against a wide array of kinases including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Bcr-Abl. nih.govnih.govmdpi.com

Compound ClassEnzyme TargetReported Activity
Pyrazolo[3,4-d]pyrimidine derivativesEGFR Tyrosine KinaseInhibitory activity unife.it
Pyrazolo[1,5-a]pyridine derivativesPDE4Potent and selective inhibition nih.gov
Azo-diaminopyrazole derivativesCDK4Selective inhibition (IC₅₀ = 420 nM) nih.gov
Pyrazolyl benzimidazole (B57391) derivativesAurora A/B KinaseDual inhibitory effect nih.gov

Cell-Based Phenotypic Assays (Excluding Clinical Human Trial Data)

The biological effects of this compound and its analogues have been characterized in various cell-based assays, demonstrating significant antiproliferative and antimicrobial activities.

Antiproliferative Effects in Specific Cancer Cell Lines (e.g., A2780, MCF7, MDA-MB-231, HepG2, HCT-116)

Derivatives built upon the pyrazole and pyrimidine cores have consistently shown potent cytotoxic effects against a panel of human cancer cell lines.

Breast Cancer (MCF-7 and MDA-MB-231): Numerous pyrazole and pyrimidine derivatives have been evaluated against both ER-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines. mdpi.comnih.govnih.gov Certain pyrazolopyrimidine derivatives exhibit significant cytotoxic activity against MDA-MB-231 cells. mdpi.com Other related compounds have shown IC₅₀ values in the micromolar range against both cell lines. nih.govekb.eg

Colon Cancer (HCT-116): Novel pyrazole derivatives have demonstrated exceptional antiproliferative activity against the HCT-116 colon cancer cell line, with mean growth inhibition percentages reaching as high as 96.47%. nih.gov

Liver Cancer (HepG2): Pyrimidine-based compounds have been tested for anti-liver cancer activity, with some showing IC₅₀ values in the low microgram per milliliter range against HepG2 cells. ekb.eg

Ovarian Cancer (A2780): Urea (B33335) derivatives of a pyrimidine-pyrazole scaffold showed potent cytotoxicity against the A2780 ovarian cancer cell line, with reported IC₅₀ values in the sub-micromolar range. ekb.eg

Compound ClassCell LineCancer TypeReported Antiproliferative Activity (IC₅₀/GI₅₀)
Pyrimidine-pyrazole urea derivativesA2780Ovarian0.65 µM ekb.eg
Pyrazole derivativesMCF-7Breast (ER+)41.5 µM mdpi.com
Indenopyrimidine-2,5-dione analogsMDA-MB-231Breast (Triple-Negative)18.5 µM ekb.eg
Pyrimidine pyrazoline-anthracene derivativesHepG2Liver5.34 µg/mL ekb.eg
Novel pyrazole derivativesHCT-116ColonGI₅₀ = 3.81 µM nih.gov

Mechanistic Insights into Cell Cycle Regulation (e.g., phosphorylation pathways, cell cycle arrest, apoptosis mechanisms in vitro)

Mechanistic studies have begun to elucidate how these compounds exert their antiproliferative effects. A primary mechanism involves the induction of apoptosis and interference with cell cycle progression. researchgate.net

Apoptosis Induction: Treatment of cancer cells with pyrazole derivatives leads to classic hallmarks of apoptosis. This includes the activation of executioner caspases, such as caspase-3 and caspase-7, and the externalization of phosphatidylserine (B164497) on the cell membrane. nih.govmdpi.com

Cell Cycle Arrest: These compounds can cause a halt in the cell cycle, preventing cancer cells from proceeding through division. For example, certain pyrazole derivatives induce a significant cell cycle arrest at the G1 phase in HCT-116 cells. nih.gov Other related molecules have been shown to cause arrest at the G2 phase in MDA-MB-231 cells. researchgate.net

Modulation of Phosphorylation Pathways: The cytotoxic effects are often linked to the modulation of key signaling pathways. Thienopyrazole derivatives have been shown to reduce the phosphorylation of critical survival kinases like Akt and STAT3 while altering the phosphorylation of others such as ERK1/2. mdpi.com

Antimicrobial Activity against Specific Bacterial Strains (in vitro)

In addition to anticancer properties, various pyrazole and pyrimidine derivatives have demonstrated notable in vitro antimicrobial activity. nih.govresearchgate.net Fused pyrazolothienopyrimidine compounds have been tested against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with some showing high efficacy. researchgate.net Similarly, pyrazole-thiazolin-4-one derivatives have exhibited good antibacterial activity against Gram-negative and Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range, comparable to ciprofloxacin. nih.govacs.org

Compound ClassBacterial StrainActivity (MIC)Reference Compound
Pyrazolo-thiazolin-4-one derivativesGram-negative bacteria0.43–0.98 µg/mL nih.govCiprofloxacin (0.46–0.49 µg/mL) nih.gov
Pyrazolo-thiazolin-4-one derivativesGram-positive bacteria0.95–0.98 µg/mL nih.govCiprofloxacin (0.46–0.49 µg/mL) nih.gov
Fused pyrazolothienopyrimidine derivativesS. aureus, B. cereusHigh activity reported researchgate.netNot specified
Fused pyrazolothienopyrimidine derivativesE. coli, P. aeruginosaHigh activity reported researchgate.netNot specified

Anti-biofilm Activities (in vitro)

The anti-biofilm potential of compounds featuring pyrazole and pyrimidine rings has been a subject of investigation, targeting the challenge of drug-resistant microbial communities. While direct studies on this compound are not extensively detailed in the provided research, the broader class of pyrazole derivatives has demonstrated notable in vitro efficacy against biofilm formation in various pathogens.

Research into novel pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has revealed significant antibacterial and anti-biofilm properties. nih.gov A study assessing a series of these compounds against six clinically isolated multidrug-resistant bacterial strains identified five derivatives with potent bactericidal effects. nih.gov These active compounds, including two pyrazoles (3a, 5a) and three pyrazolo[1,5-a]pyrimidines (6, 9a, 10a), were further evaluated for their ability to inhibit biofilm formation. nih.gov The derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.125 to 0.50 µg/mL against Gram-positive isolates and 0.062 to 0.50 µg/mL against Gram-negative isolates. nih.gov

Similarly, another study focused on 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles, which were tested against clinical isolates of carbapenemase-producing Klebsiella pneumoniae (KPC) and multidrug-resistant Acinetobacter baumannii (Ab-MDR). nih.gov The pyrazole derivatives, specifically compounds 1b and 1d , not only reduced the viable cells of Ab-MDR isolates but also significantly inhibited biofilm formation by 86.6% to 95.8%. nih.gov All tested azole compounds showed antibacterial activity against Ab-MDR isolates, with MIC values between 512 µg/mL and 1,024 µg/mL. nih.gov These findings underscore the potential of the pyrazole scaffold as a foundational structure for developing new agents that can disrupt microbial biofilms. nih.govnih.gov

Table 1: In Vitro Anti-biofilm Activity of Selected Pyrazole Derivatives


Compound ClassBacterial StrainActivityMIC/Inhibition RateSource
1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles (1b, 1d)Acinetobacter baumannii (Ab-MDR)Biofilm Inhibition86.6% to 95.8% nih.gov
1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazolesAcinetobacter baumannii (Ab-MDR)Antibacterial512 - 1,024 µg/mL nih.gov
Pyrazole and Pyrazolo[1,5-a]pyrimidine DerivativesGram-positive isolatesAntibacterial0.125 - 0.50 µg/mL nih.gov
Pyrazole and Pyrazolo[1,5-a]pyrimidine DerivativesGram-negative isolatesAntibacterial0.062 - 0.50 µg/mL nih.gov

Selectivity and Off-Target Interaction Studies (In Vitro and Computational)

Kinase Selectivity Panels and Specificity Analysis

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold, an isomer of this compound, has been identified as a core structure in the development of kinase inhibitors. nih.gov This scaffold is known for its interaction with the hinge region of kinases, a critical area for ATP binding. nih.gov However, initial compounds based on this core have demonstrated promiscuous behavior, binding to a wide range of kinases. nih.gov

In one study, a lead compound (1 ) with an N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core was found to be highly promiscuous. nih.gov A Differential Scanning Fluorimetry (DSF) screen against a panel of approximately 100 kinases showed that this compound stabilized 60 different kinases, indicating broad interaction. nih.govmdpi.com This promiscuity highlights the challenge in achieving selectivity with this particular scaffold. nih.gov

Subsequent research focused on modifying the N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety to improve selectivity, particularly for understudied kinases like Cyclin-Dependent Kinase 16 (CDK16). nih.gov By introducing various residues and modifications, researchers aimed to reduce off-target activity. The optimization efforts led to the development of compound 43d , which showed high cellular potency for CDK16 (EC50 = 33 nM) and other members of the PCTAIRE and PFTAIRE families. nih.gov A DSF screen of 43d against a representative kinase panel demonstrated selective inhibition, a significant improvement over the original promiscuous inhibitor. nih.gov This suggests that while the core pyrazole-pyrimidine structure has a broad affinity for kinases, targeted chemical modifications can confer a high degree of selectivity. nih.gov

Table 2: Kinase Selectivity Profile for N-(1H-pyrazol-3-yl)pyrimidin-4-amine Based Inhibitors


CompoundScreening MethodKey FindingPrimary Target(s)Source
Promiscuous Inhibitor 1DSF Screen (~100 kinases)Highly promiscuous, stabilized 60 kinasesBroad (non-selective)[4, 16]
Optimized Inhibitor 43dDSF Screen (~100 kinases)Exhibited selective inhibition over other kinasesCDK16, PCTAIRE/PFTAIRE family nih.gov
Optimized Inhibitor 43dNanoBRET AssayHigh cellular potency for CDK16CDK16 (EC50 = 33 nM) nih.gov

In Vitro Safety Profiling (e.g., hERG channel assays, if reported in vitro without clinical interpretation)

The human ether-à-go-go-related gene (hERG) K+ channel is a critical component in cardiac action potential repolarization, and its inhibition by non-cardiac drugs is a significant safety concern. nih.gov In vitro assays are routinely used to assess the potential for compounds to block this channel.

The compound FHND004, a newly synthesized epidermal growth factor receptor (EGFR) inhibitor, has been evaluated for its effects on hERG K+ channels expressed in human embryonic kidney (HEK) 293 cells and HL-1 cells. nih.gov Using whole-cell patch clamp recording, FHND004 was found to inhibit hERG K+ currents in a concentration-dependent manner. nih.govresearchgate.net

The IC50 values for this inhibition were determined to be 8.46 ± 0.33 μM in HEK293 cells and 7.52 ± 1.27 μM in HL-1 cells. nih.govresearchgate.net The study noted that while FHND004 does act as a hERG blocker, its inhibitory potency is significantly less than its precursor, AZD9291. nih.govresearchgate.net Further investigation into the mechanism revealed that the inhibition is state-dependent, with a preference for the open state of the channel, but it does not alter other channel kinetics such as activation, inactivation, or deactivation. nih.gov These in vitro findings provide an early assessment of the compound's potential for hERG channel interaction. nih.gov

Table 3: In Vitro hERG Channel Inhibition by FHND004


CompoundCell LineAssay MethodIC50 ValueSource
FHND004HEK293Whole-cell patch clamp8.46 ± 0.33 µM[1, 2]
FHND004HL-1Whole-cell patch clamp7.52 ± 1.27 µM[1, 2]

Potential Research Applications and Future Directions

Development as Chemical Probes for Biological Pathways and Target Validation

Derivatives of the pyrazolyl pyrimidine (B1678525) scaffold are instrumental in the development of chemical probes, which are small molecules used to study and manipulate biological pathways. These probes are crucial for validating the role of specific proteins in disease processes. The scaffold has been successfully utilized to generate potent and selective inhibitors for various protein kinases, which are key regulators of cellular processes often dysregulated in diseases like cancer. rsc.orgnih.gov

By systematically modifying the core structure, researchers can create tool compounds that target specific enzymes or receptors, allowing for the elucidation of their physiological and pathological functions. For instance, derivatives have been developed as antagonists for the adenosine (B11128) A2A receptor, providing tools to investigate its role in neurological disorders. nih.govmdpi.com The development of such probes is a critical first step in confirming the therapeutic potential of a biological target before committing to a full-scale drug discovery program.

Target ClassSpecific TargetDerivative ScaffoldApplication in Target Validation
Protein KinasesEGFR, FLT3, CDKs, JAKs, PLK1, TGFβR1Pyrazolo[3,4-d]pyrimidine, Pyrrolo[2,3-d]pyrimidineElucidating roles in cell proliferation, apoptosis, and signaling pathways in cancer. nih.govrsc.orgnih.govnih.gov
G-Protein Coupled Receptors (GPCRs)Adenosine A₂A Receptor2-(1H-pyrazol-1-yl)pyrimidin-4-amineInvestigating receptor function in the central nervous system for potential Parkinson's disease therapy. nih.gov
Toll-Like Receptors (TLRs)TLR4Pyrazolo[1,5-a]pyrimidine (B1248293)Probing the TLR4 dimerization and its role in innate immunity and inflammatory diseases. nih.gov
Heat Shock ProteinsHSP90Pyrazolyl 2-aminopyrimidine (B69317)Studying the role of HSP90 in protein folding and stability, a key target in oncology. nih.gov
Other EnzymesTelomerasePyrazole-pyrimidineValidating telomerase as a target for anticancer therapies by studying inhibitors of its activity. nih.gov

Exploration in Chemical Biology Tools and Drug Discovery Pipelines (Preclinical Stages)

The 6-(1H-pyrazol-1-yl)pyrimidin-4-amine scaffold serves as a valuable starting point in preclinical drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, particularly as anticancer agents. researchgate.netnih.gov In the preclinical phase, these compounds are subjected to a battery of tests to assess their efficacy and mechanism of action.

Initial screening often involves evaluating the antiproliferative activity of these compounds against a panel of human cancer cell lines. rsc.orgnih.gov Compounds showing significant activity are then investigated further to determine their specific molecular targets. For example, numerous pyrazolopyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and Fms-like tyrosine kinase 3 (FLT3), both of which are important targets in acute myeloid leukemia (AML). nih.govmdpi.com These preclinical studies provide the foundational data necessary to justify further development.

Derivative TypeTarget/Cell LineMeasured Activity (IC₅₀/GI₅₀)Research Context
Pyrazolo[3,4-d]pyrimidine derivativesEpidermal Growth Factor Receptor (EGFR) Tyrosine Kinase0.034 - 0.135 µMDevelopment of anti-proliferative agents. rsc.org
Pyrazolyl 2-aminopyrimidine derivativesHeat Shock Protein 90 (HSP90)20 nMDiscovery of novel HSP90 inhibitors for cancer therapy. nih.gov
1H-Pyrazole-3-carboxamide derivativesFms-like receptor tyrosine kinase 3 (FLT3)0.089 nMDesign of potent inhibitors for Acute Myeloid Leukemia (AML). mdpi.com
Pyrazole-pyrimidine derivativesTelomerase1.02 µMScreening for novel anticancer agents targeting telomerase. nih.gov
Pyrazolo[3,4-d]pyrimidine derivative (11a)CNS Cancer Cell Line (SNB-75)1.71 µM (GI₅₀)Evaluation of in vitro antiproliferative activity. rsc.org

Advanced Scaffold Modification and Combinatorial Library Design for Enhanced Properties

To explore the full potential of the pyrazolyl pyrimidine scaffold, researchers employ advanced synthetic techniques, including combinatorial chemistry. This approach allows for the rapid synthesis of large collections, or "libraries," of related compounds through systematic modification of the core structure. nih.gov By creating a diverse library of derivatives, chemists can efficiently perform structure-activity relationship (SAR) studies to identify the key chemical features required for optimal biological activity, selectivity, and drug-like properties. rsc.org

Techniques such as parallel solution-phase synthesis have been successfully used to generate extensive libraries of pyrazolo[1,5-a]pyrimidine derivatives. nih.govacs.org These libraries can then be screened against various biological targets to identify lead compounds for different therapeutic areas. This strategy significantly accelerates the early stages of drug discovery by expanding the chemical space around a promising scaffold.

Investigation of Novel Biological Targets beyond Currently Identified Kinases and Enzymes

While kinases are a major focus, the structural versatility of the pyrazolyl pyrimidine scaffold makes it suitable for targeting other, less conventional biological molecules. Recent research has expanded the target space for these compounds beyond enzymes.

A notable example is the development of a pyrazolo[1,5-a]pyrimidine derivative that inhibits the homodimerization of Toll-like receptor 4 (TLR4), a key protein-protein interaction (PPI) in the innate immune response. nih.gov This discovery opens up the possibility of using this scaffold to create modulators of other PPIs, which have historically been challenging to target with small molecules. Additionally, derivatives have been investigated as inhibitors of telomerase and as antagonists for G-protein coupled receptors like the adenosine A2A receptor, highlighting the broad applicability of this chemical framework. nih.govnih.gov

Novel Target ClassSpecific TargetDerivative ScaffoldTherapeutic Area
Protein-Protein InteractionsTLR4-TLR4 HomodimerizationPyrazolo[1,5-a]pyrimidineInflammatory Diseases nih.gov
G-Protein Coupled ReceptorsAdenosine A₂A Receptor2-(1H-pyrazol-1-yl)pyrimidin-4-amineParkinson's Disease nih.gov
Other EnzymesTelomerasePyrazole-pyrimidineOncology nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Green Chemistry Approaches and Sustainable Synthetic Strategies for Pyrazolyl Pyrimidine Derivatives

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to minimize environmental impact. Researchers are actively developing more sustainable methods for synthesizing pyrazolyl pyrimidine derivatives. nih.gov These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Examples of green synthetic strategies include the use of ultrasound irradiation in aqueous media, employing recoverable solvents like PEG-400, and designing one-pot multicomponent reactions that reduce the number of synthetic steps and purification processes. rsc.orgresearchgate.netbme.hu Chemoenzymatic methods, which use enzymes as catalysts, also represent a green approach, often providing high selectivity under mild reaction conditions. researchgate.net These sustainable methods are not only environmentally beneficial but can also lead to more efficient and cost-effective production of these valuable compounds. rsc.org

Translational Research Pathways from In Vitro Models to Advanced Preclinical Models

Translational research bridges the gap between basic laboratory findings and their application in medicine. For pyrazolyl pyrimidine derivatives, this involves a carefully planned pathway from initial in vitro experiments to more complex preclinical animal models. This process is essential for evaluating the therapeutic potential of a compound before any consideration for human trials.

A compound that shows promise in cell-based assays (in vitro) will typically advance to in vivo testing. researchgate.net This often begins with pharmacokinetic (PK) studies in animals to understand how the compound is absorbed, distributed, metabolized, and excreted. Subsequently, efficacy is tested in animal models of specific diseases, such as xenograft models for cancer, where human tumor cells are implanted into immunocompromised mice. nih.govnih.gov For instance, derivatives targeting TGFβ1R1 and FLT3 have demonstrated significant tumor growth inhibition in such models. nih.govnih.gov Similarly, a TLR4 inhibitor was shown to alleviate lung injury in a mouse model of sepsis. nih.gov These advanced preclinical studies are critical for providing evidence of a compound's potential effectiveness in a living organism.

Derivative TargetIn Vitro ModelIn Vivo ModelKey In Vivo Finding
TGFβ1R1 (ALK5)Pancreatic cancer cell linesPancreatic cancer xenograft mouse modelSignificant inhibition of tumor growth. nih.gov
FLT3 / CDKsMV4-11 leukemia cellsMV4-11 xenograft nude mouse modelTumor regression at a dose of 15 mg/kg. nih.gov
TLR4RAW264.7 macrophage cellsLPS-induced septic mouse modelAlleviation of lung injury and decreased pro-inflammatory cytokines. nih.gov

Q & A

Q. What are the common synthetic routes for 6-(1H-pyrazol-1-yl)pyrimidin-4-amine and its derivatives?

The compound is typically synthesized via multi-step condensation reactions. A general approach involves:

  • Step 1 : Reacting pyrazole-containing intermediates (e.g., 1,3-diphenyl-1H-pyrazole derivatives) with aryl aldehydes under reflux conditions in ethanol to form α,β-unsaturated ketones .
  • Step 2 : Further functionalization with morpholine and formaldehyde via Mannich reactions to introduce morpholinomethyl groups, followed by crystallization from ethanol .
  • Alternative one-pot methods under solvent-free conditions are reported for pyrazolo-pyrimidine hybrids, improving efficiency by eliminating purification steps .

Q. How are intermediates in pyrazole-pyrimidine hybrid synthesis characterized?

Key characterization techniques include:

  • NMR spectroscopy : For confirming substituent positions and purity.
  • X-ray crystallography : Resolves structural ambiguities, as demonstrated for pyridylpyrazole derivatives .
  • HPLC and melting point analysis : Ensures >95% purity for biologically active derivatives .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound derivatives?

Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) can predict optimal reaction conditions, reducing trial-and-error experimentation. For example:

  • Reaction design : Computational screening of substituent effects on pyrimidine ring reactivity .
  • Solvent selection : Simulations guide ethanol vs. DMF use based on polarity and intermediate stability .

Q. What strategies address discrepancies in biological activity data among structurally similar derivatives?

Contradictions often arise from:

  • Substituent positioning : For instance, 6-(3,4-dihydroisoquinolin-2(1H)-yl) derivatives show enhanced antibacterial activity compared to morpholine-substituted analogs, attributed to improved membrane permeability .
  • Experimental variability : Standardized MIC (Minimum Inhibitory Concentration) assays and dose-response curves are critical for reconciling activity data .

Q. How do statistical experimental design (DoE) methods improve reaction efficiency for pyrimidine-amine compounds?

DoE minimizes experimental runs while maximizing data output:

  • Factor screening : Identifies critical variables (e.g., temperature, molar ratios) using fractional factorial designs .
  • Response surface methodology (RSM) : Optimizes yields for multi-step syntheses, such as the Mannich reaction in ethanol .

Q. What role do pyrazole-pyrimidine hybrids play in targeting adenosine receptors or antimicrobial pathways?

Advanced studies focus on:

  • Structure-Activity Relationship (SAR) : Modifying substituents at the pyrimidine 2- and 4-positions (e.g., trifluoroethyl vs. pyridyl groups) tunes selectivity for adenosine A2A receptors .
  • Mechanistic assays : Radioligand binding studies and bacterial membrane disruption assays validate target engagement .

Methodological Considerations

Q. How are solvent-free conditions applied to pyrazole-pyrimidine hybrid synthesis?

Solvent-free one-pot methods involve:

  • Barbituric acid condensation : With 1H-pyrazol-5-amine and aldehydes at 90–100°C, yielding fused pyrido[2,3-d]pyrimidine-diones .
  • Advantages : Reduced environmental impact and higher atom economy compared to traditional reflux methods .

Q. What analytical techniques resolve structural ambiguities in pyrimidine-amine derivatives?

Advanced tools include:

  • DFT calculations : Predict electronic properties and validate X-ray diffraction data for pyridylpyrazole derivatives .
  • LC-MS/MS : Detects trace impurities in final products, ensuring compliance with pharmacological standards .

Data Contradiction Analysis

Q. Why do morpholine-substituted derivatives exhibit variable antimicrobial activity across studies?

Discrepancies may stem from:

  • Bacterial strain specificity : Morpholinomethyl groups enhance Gram-positive activity but show limited efficacy against Gram-negative strains due to outer membrane barriers .
  • Crystallization solvents : Ethanol vs. acetonitrile can alter compound polymorphism, affecting bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.